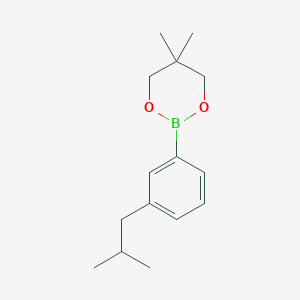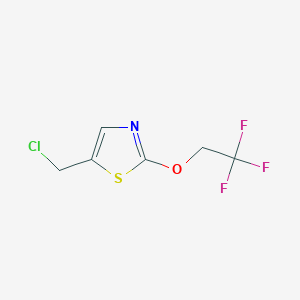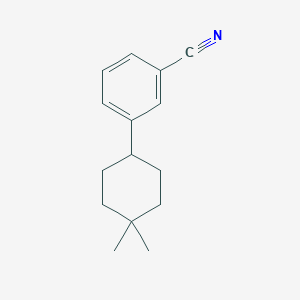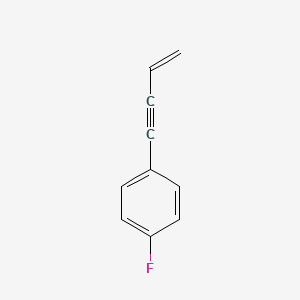
1-(7-Nitro-1-indolinyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7-Nitroindolin-1-yl)ethan-1-one is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities. The compound 1-(7-Nitroindolin-1-yl)ethan-1-one is characterized by the presence of a nitro group at the 7th position of the indole ring and an ethanone group attached to the nitrogen atom of the indole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Nitroindolin-1-yl)ethan-1-one typically involves the nitration of indole derivatives followed by acylation. One common method involves the nitration of indole using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 7th position. The nitrated indole is then subjected to acylation using ethanoyl chloride in the presence of a base such as pyridine to yield 1-(7-Nitroindolin-1-yl)ethan-1-one .
Industrial Production Methods
Industrial production of 1-(7-Nitroindolin-1-yl)ethan-1-one follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The nitration and acylation steps are carried out in continuous flow reactors to optimize the reaction efficiency and minimize the formation of by-products .
Análisis De Reacciones Químicas
Types of Reactions
1-(7-Nitroindolin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 1-(7-Aminoindolin-1-yl)ethan-1-one.
Reduction: Various reduced derivatives depending on the reducing agent used.
Substitution: Substituted indole derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-(7-Nitroindolin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with various biological targets.
Industry: Used in the synthesis of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 1-(7-Nitroindolin-1-yl)ethan-1-one involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The compound can also bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context .
Comparación Con Compuestos Similares
Similar Compounds
1-(7-Nitroindolin-1-yl)methan-1-one: Similar structure but with a methanone group instead of an ethanone group.
1-(7-Nitroindolin-1-yl)propan-1-one: Similar structure but with a propanone group instead of an ethanone group.
1-(7-Nitroindolin-1-yl)butan-1-one: Similar structure but with a butanone group instead of an ethanone group.
Uniqueness
1-(7-Nitroindolin-1-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H10N2O3 |
|---|---|
Peso molecular |
206.20 g/mol |
Nombre IUPAC |
1-(7-nitro-2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C10H10N2O3/c1-7(13)11-6-5-8-3-2-4-9(10(8)11)12(14)15/h2-4H,5-6H2,1H3 |
Clave InChI |
VJGCLZJLDHAMQI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CCC2=C1C(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


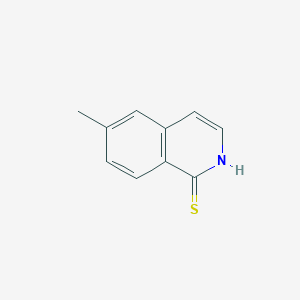
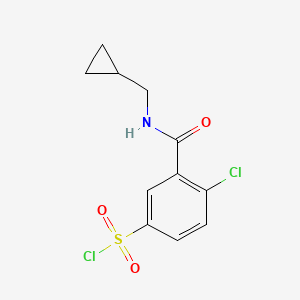
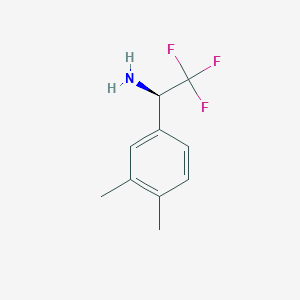
![4-[Bromo(difluoro)methyl]-3,5-difluoro-4'-propyl-1,1'-biphenyl](/img/structure/B12839585.png)
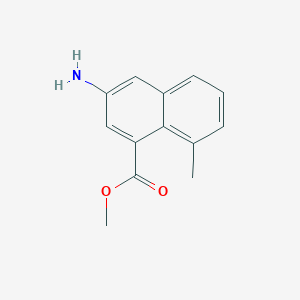

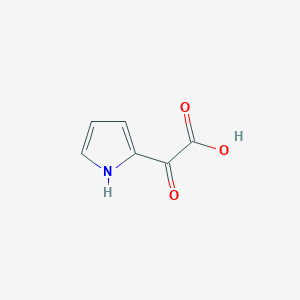
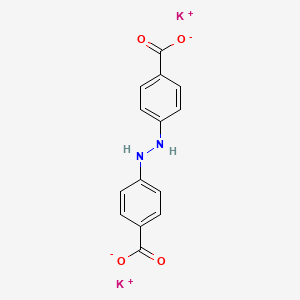
![4-Bromo-6-[(trifluoromethyl)sulphonyl]-1H-benzimidazole](/img/structure/B12839614.png)
